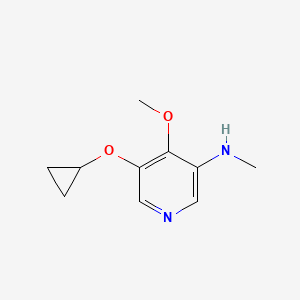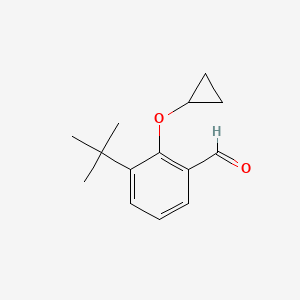![molecular formula C17H24N3O5P B14808315 {2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid CAS No. 2298390-71-1](/img/structure/B14808315.png)
{2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce reduced quinazoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and signaling pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of {2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- {2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid
- This compound derivatives
- Quinazoline-based compounds
- Piperidine-based compounds
Uniqueness
The uniqueness of this compound lies in its combination of a quinazoline ring, a piperidine ring, and a phosphonic acid group. This combination provides the compound with distinct chemical and biological properties, making it a versatile molecule for various applications .
Properties
CAS No. |
2298390-71-1 |
|---|---|
Molecular Formula |
C17H24N3O5P |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethylphosphonic acid |
InChI |
InChI=1S/C17H24N3O5P/c1-24-15-9-13-14(10-16(15)25-2)18-11-19-17(13)20-6-3-12(4-7-20)5-8-26(21,22)23/h9-12H,3-8H2,1-2H3,(H2,21,22,23) |
InChI Key |
SNLWMWQNJTVWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCP(=O)(O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



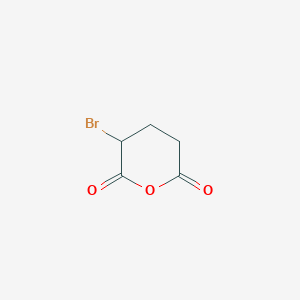
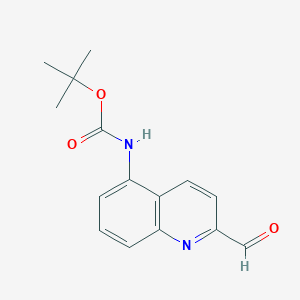

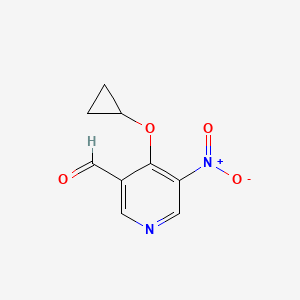
![3,4-Dimethyl-6-[(propan-2-yl)oxy][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14808277.png)
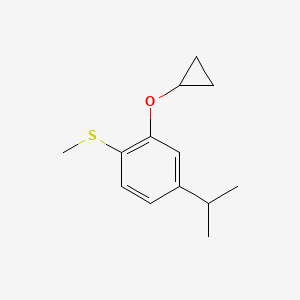
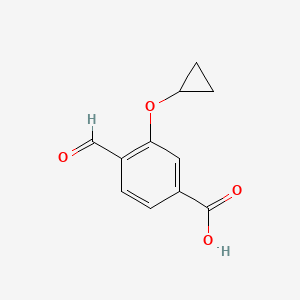
![2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B14808300.png)
